2-Ethynyl-6-methoxypyridin-4-amine
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Overview
Description
2-Ethynyl-6-methoxypyridin-4-amine: is an organic compound with the molecular formula C8H8N2O . It is a derivative of pyridine, featuring an ethynyl group at the second position, a methoxy group at the sixth position, and an amine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-methoxypyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Ethynylation: An ethynyl group is introduced at the second position of the pyridine ring using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Methoxylation: A methoxy group is introduced at the sixth position using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-6-methoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethynyl, methoxy, and amine groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Ethynyl-6-methoxypyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the methoxy and amine groups, making it less versatile in certain reactions.
6-Methoxypyridin-4-amine: Lacks the ethynyl group, which may limit its applications in specific synthetic routes.
2-Ethynyl-4-aminopyridine: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness: 2-Ethynyl-6-methoxypyridin-4-amine is unique due to the presence of all three functional groups (ethynyl, methoxy, and amine) on the pyridine ring. This combination of groups enhances its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H8N2O |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-ethynyl-6-methoxypyridin-4-amine |
InChI |
InChI=1S/C8H8N2O/c1-3-7-4-6(9)5-8(10-7)11-2/h1,4-5H,2H3,(H2,9,10) |
InChI Key |
KHUVJLCRWCNBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C#C)N |
Origin of Product |
United States |
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